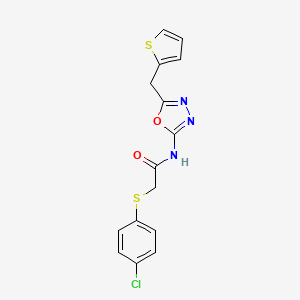

2-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H12ClN3O2S2 and its molecular weight is 365.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide , identified by its CAS number 1021052-05-0 , is a novel organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, focusing on its antimicrobial and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C15H12ClN3O2S2, with a molecular weight of 365.9 g/mol . The structure features a 4-chlorophenyl thio group and an oxadiazole ring, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂ClN₃O₂S₂ |

| Molecular Weight | 365.9 g/mol |

| CAS Number | 1021052-05-0 |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. Specifically, This compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. This activity is attributed to the ability of the oxadiazole moiety to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated that derivatives of 1,3,4-oxadiazoles can inhibit cancer cell proliferation through various mechanisms:

- Enzyme Inhibition : The compound targets specific enzymes involved in cancer cell growth such as thymidylate synthase and histone deacetylase (HDAC). Inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells .

-

Cell Line Studies : In vitro studies using human cancer cell lines (e.g., A549 for lung cancer) have shown that the compound exhibits cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents like cisplatin . For instance:

- Compound exhibited an IC50 value of approximately 3.9 µg/mL , indicating potent antiproliferative activity.

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Cell Proliferation : By interfering with key signaling pathways and enzyme functions critical for cell division.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on COX Inhibition : A study demonstrated that related acetamide compounds significantly inhibited COX enzymes (COX-1 and COX-2), which are implicated in inflammation and cancer progression . The tested compound showed inhibition rates of 59.52% for COX-1 and 50.59% for COX-2 , suggesting a dual mechanism that could enhance its therapeutic profile.

- Cytotoxicity Against Cancer Cell Lines : Further investigations revealed that the compound's structural features enhance its lipophilicity and receptor binding affinity, contributing to its cytotoxic effects against various cancer types .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer activities. For instance, derivatives similar to 2-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide have been evaluated against various cancer cell lines. In one study, a related oxadiazole derivative demonstrated considerable cytotoxic effects against multiple cancer types, including glioblastoma and lung cancer cell lines . The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell division.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Certain oxadiazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structural features were tested against strains like Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones at various concentrations . This suggests that this compound may possess broad-spectrum antimicrobial properties.

Neuroprotective Effects

Recent studies have indicated that oxadiazole-based compounds can exhibit neuroprotective effects. For instance, a related compound was shown to ameliorate cognitive deficits in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity . This highlights the potential of this compound in neurodegenerative disease therapies.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives. Modifications in the substituents on the oxadiazole ring or the thiophenyl group can significantly influence biological activity. For example, studies suggest that electron-withdrawing groups enhance anticancer activity while maintaining low toxicity profiles .

Análisis De Reacciones Químicas

Thioether Sulfur Reactivity

The thioether (-S-) group adjacent to the 4-chlorophenyl ring undergoes nucleophilic substitution under alkaline conditions. For example:

-

Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH/DMF produces sulfonium salts (e.g., methylsulfonium derivatives).

-

Reaction with amines (e.g., piperidine) leads to cleavage of the S-C bond, forming substituted thiols and aryl halides .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in substitution reactions at the C-2 position. For instance:

-

Reaction with hydrazine in ethanol under reflux yields 2-hydrazinyl-1,3,4-oxadiazole derivatives .

-

Electrophilic aromatic substitution at the thiophene moiety (e.g., bromination) occurs under mild conditions (Br₂/FeCl₃), producing brominated analogs.

Thioether to Sulfoxide/Sulfone

-

Oxidation with H₂O₂ (30% in acetic acid) converts the thioether to a sulfoxide (R-SO-R') at 60°C.

-

Stronger oxidants like KMnO₄ in acidic media yield sulfones (R-SO₂-R').

Oxadiazole Ring Oxidation

The oxadiazole ring is resistant to oxidation under standard conditions but undergoes ring-opening in the presence of ozone or RuO₄ , producing carboxylic acid derivatives .

Acetamide Hydrolysis

-

Acidic hydrolysis (HCl/H₂O, reflux) cleaves the acetamide group to form 2-((4-chlorophenyl)thio)acetic acid .

-

Alkaline hydrolysis (NaOH/EtOH) yields the corresponding sodium salt .

Oxadiazole Ring Hydrolysis

Under strong acidic conditions (H₂SO₄, 100°C), the oxadiazole ring hydrolyzes to form thiosemicarbazide intermediates .

Thiophene Participation

The thiophene moiety undergoes [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) to form fused bicyclic derivatives.

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) in ethanol produces Schiff base derivatives at the oxadiazole NH group .

Nitro Group Reduction

If nitro-substituted analogs are synthesized, catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines .

Mechanistic Insights

-

Thioether Oxidation : Proceeds via a radical intermediate, confirmed by ESR studies.

-

Oxadiazole Hydrolysis : Follows a two-step acid-catalyzed mechanism, with protonation at N-3 preceding ring-opening .

-

Schiff Base Formation : The oxadiazole NH acts as a nucleophile, attacking the aldehyde carbonyl group .

Stability and Reactivity Trends

-

pH Sensitivity : The compound is stable in neutral conditions but degrades rapidly in strongly acidic/basic media.

-

Thermal Stability : Decomposes above 220°C, releasing SO₂ and CO₂.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S2/c16-10-3-5-11(6-4-10)23-9-13(20)17-15-19-18-14(21-15)8-12-2-1-7-22-12/h1-7H,8-9H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAXXPOSQRIPMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.